molecular formula C7H14O2 B14167852 cis-2-Ethyl-5-methyl-1,3-dioxane CAS No. 35194-55-9

cis-2-Ethyl-5-methyl-1,3-dioxane

Cat. No.: B14167852
CAS No.: 35194-55-9
M. Wt: 130.18 g/mol
InChI Key: XJSQEWBQHRJJSD-UHFFFAOYSA-N
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Description

cis-2-Ethyl-5-methyl-1,3-dioxane (CAS 35194-55-9) is a six-membered cyclic ether derivative with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.1849 g/mol . Its IUPAC InChIKey (XJSQEWBQHRJJSD-KNVOCYPGSA-N) confirms the cis stereochemistry, where the ethyl (-CH₂CH₃) and methyl (-CH₃) substituents occupy adjacent axial positions on the 1,3-dioxane ring. This configuration imparts distinct steric and electronic properties, influencing its physicochemical behavior, such as solubility, boiling point, and reactivity. The compound is structurally related to other 1,3-dioxane derivatives, which are widely studied for their applications in organic synthesis, solvent systems, and as intermediates in pharmaceutical chemistry .

Properties

CAS No.

35194-55-9

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-ethyl-5-methyl-1,3-dioxane

InChI

InChI=1S/C7H14O2/c1-3-7-8-4-6(2)5-9-7/h6-7H,3-5H2,1-2H3

InChI Key

XJSQEWBQHRJJSD-UHFFFAOYSA-N

Canonical SMILES

CCC1OCC(CO1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table summarizes critical data for cis-2-Ethyl-5-methyl-1,3-dioxane and its closest structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Configuration
This compound C₇H₁₄O₂ 130.1849 35194-55-9 Ethyl (C2), Methyl (C5) cis
cis-5-Hydroxy-2-methyl-1,3-dioxane C₅H₁₀O₃ 118.1311 N/A Hydroxy (-OH), Methyl (C2) cis
cis-2-Isopropyl-5-methoxy-1,3-dioxane C₈H₁₆O₃ ~160.21 (calculated) 28808-16-4 Isopropyl (C2), Methoxy (C5) cis
trans-2-Isopropyl-5-methoxy-1,3-dioxane C₈H₁₆O₃ ~160.21 (calculated) 36094-12-9 Isopropyl (C2), Methoxy (C5) trans
cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane C₁₀H₂₀O₃ ~188.26 (calculated) 22645-41-6 Isopropyl, Methoxymethyl, Methyl cis
trans-5-Ethyl-2-isopropyl-5-(1-methoxyethyl)-1,3-dioxane C₁₁H₂₂O₃ ~202.29 (calculated) 17388-06-6 Ethyl, Isopropyl, Methoxyethyl trans

Comparative Analysis

Steric and Electronic Effects
  • This compound vs. cis-5-Hydroxy-2-methyl-1,3-dioxane: The hydroxyl group in the latter introduces hydrogen-bonding capacity, significantly increasing polarity (logP ~0.5 vs. ~1.2 for the ethyl/methyl analog) and water solubility. However, the ethyl group in the former enhances lipophilicity, making it more suitable for non-polar solvents .
  • This compound vs. cis-2-Isopropyl-5-methoxy-1,3-dioxane :
    The isopropyl and methoxy substituents in the latter increase steric bulk and electron-donating effects. Methoxy groups stabilize the ring against acid-catalyzed ring-opening, whereas ethyl/methyl substituents prioritize steric hindrance over electronic modulation .

Configuration-Dependent Properties
  • cis vs. trans Isomers :
    For example, cis-2-Isopropyl-5-methoxy-1,3-dioxane (CAS 28808-16-4) and its trans analog (CAS 36094-12-9) exhibit divergent melting points due to packing efficiency. Cis isomers generally have higher melting points but lower solubility in organic solvents compared to trans counterparts .
Functional Group Impact
  • Methoxyethyl and Methoxymethyl Derivatives :
    Compounds like cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane (CAS 22645-41-6) demonstrate enhanced conformational flexibility due to ether-linked side chains. This increases their utility as chiral auxiliaries in asymmetric synthesis .

Q & A

Q. How can researchers optimize the synthesis of cis-2-Ethyl-5-methyl-1,3-dioxane to improve yield and purity?

Methodological Answer: The synthesis typically involves acid-catalyzed acetalization of carbonyl precursors with diols. To optimize conditions:

  • Use toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst in refluxing toluene .
  • Employ a Dean-Stark apparatus to remove water continuously, shifting equilibrium toward product formation .
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to identify by-products and adjust reaction time/temperature.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm the cis-configuration by analyzing coupling constants and diastereotopic proton splitting patterns. For example, axial-equatorial proton interactions in the dioxane ring resolve stereochemistry .
  • FTIR Spectroscopy: Identify characteristic C-O-C stretching vibrations (~1100 cm1^{-1}) and alkyl/aryl group absorptions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways.

Q. How can researchers address common impurities in this compound synthesis?

Methodological Answer:

  • Chromatographic Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate unreacted diols or carbonyl precursors.
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the cis-isomer selectively.
  • Kinetic Control: Shorten reaction time to minimize side products from over-oxidation or transacetalization .

Advanced Research Questions

Q. What computational methods are effective for modeling the conformational dynamics of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Perform B3LYP/6-311++G(d,p) calculations to identify low-energy conformers and transition states. Compare computed IR spectra with experimental FTIR data to validate models .
  • Molecular Dynamics (MD) Simulations: Study solvent effects on ring puckering using software like Gaussian or COMSOL Multiphysics .
  • Docking Studies: Investigate host-guest interactions (e.g., with cyclodextrins) to assess stability in supramolecular systems.

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Multi-Technique Validation: Cross-reference NMR, X-ray crystallography, and vibrational spectroscopy. For example, X-ray structures can resolve ambiguities in NOESY correlations .
  • Isotopic Labeling: Use 18^{18}O-labeled diols to track oxygen atom positions during acetalization and confirm regioselectivity .
  • Statistical Analysis: Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

  • Factorial Design: Vary pH (1–14), temperature (25–80°C), and ionic strength in a controlled matrix. Use HPLC to quantify degradation products .
  • Kinetic Studies: Fit time-dependent concentration data to first/second-order rate laws. Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
  • Microscopy: Monitor morphological changes (e.g., via SEM) in solid-state samples exposed to humidity.

Q. How can researchers integrate this compound into theoretical frameworks for acetal reactivity?

Methodological Answer:

  • Mechanistic Probes: Use Hammett plots to correlate substituent effects (e.g., phenyl vs. alkyl groups) on hydrolysis rates. Compare with literature data for analogous 1,3-dioxanes .
  • Theoretical Models: Develop Marcus theory-based parameters for proton transfer steps in acid-catalyzed ring-opening reactions .
  • Structure-Activity Relationships (SAR): Link steric/electronic descriptors (e.g., Taft parameters) to biological activity in pharmacological assays .

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